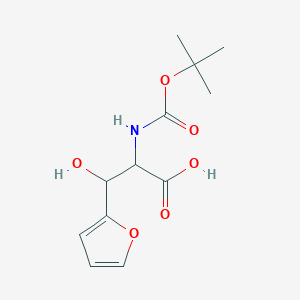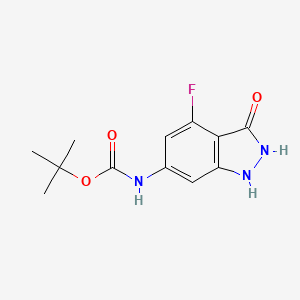![molecular formula C7H7N3O3 B1446529 Pyrazolo[1,5-a]pyrimidin-2-carbonsäure-Hydrat CAS No. 1559062-19-9](/img/structure/B1446529.png)
Pyrazolo[1,5-a]pyrimidin-2-carbonsäure-Hydrat
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate is a heterocyclic compound that contains both pyrazole and pyrimidine rings. . The presence of the carboxylic acid group and the hydrate form adds to its versatility in various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate is a compound that has been identified as a strategic compound for optical applications . .
Mode of Action
It is known that the compound’s photophysical properties can be tuned, and electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
It is known that the compound’s photophysical properties can be tuned, which suggests that it may interact with various biochemical pathways .
Result of Action
It is known that the compound’s photophysical properties can be tuned, which suggests that it may have various effects at the molecular and cellular level .
Action Environment
It is known that the compound’s photophysical properties can be tuned, which suggests that its action, efficacy, and stability may be influenced by various environmental factors .
Biochemische Analyse
Biochemical Properties
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the key interactions involves its binding with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This interaction can lead to the inhibition or activation of these kinases, thereby influencing various cellular processes. Additionally, Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate has been shown to interact with nucleic acids, potentially affecting gene expression and DNA replication .
Cellular Effects
The effects of Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate on cells are multifaceted. It has been observed to influence cell signaling pathways, which are critical for the regulation of cellular activities such as growth, differentiation, and apoptosis. By modulating these pathways, Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of specific genes, leading to changes in protein synthesis and metabolic flux .
Molecular Mechanism
At the molecular level, Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to the active sites of enzymes, thereby inhibiting their activity. This inhibition can prevent the phosphorylation of target proteins, which is a critical step in many signaling pathways. Additionally, Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular morphology and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate in animal models are dose-dependent. At lower doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. Studies have identified specific dosage thresholds beyond which the compound’s beneficial effects are outweighed by its toxic effects. These findings underscore the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of various compounds. By influencing the activity of these enzymes, Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate can alter metabolic flux and the levels of specific metabolites. This interaction can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate can influence its efficacy and toxicity, as its localization within cells determines its access to target biomolecules .
Subcellular Localization
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. These factors direct the compound to particular compartments or organelles within the cell, where it can exert its biochemical effects. For example, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and apoptosis .
Vorbereitungsmethoden
The synthesis of pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate typically involves the condensation reactions of aminopyrazoles with various electrophilic reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are carried out under controlled conditions to ensure high yields and purity. Industrial production methods may involve the use of catalysts and optimized reaction conditions to scale up the synthesis process efficiently .
Analyse Chemischer Reaktionen
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Cyclization: Intramolecular cyclization reactions can form fused ring systems, enhancing the compound’s structural diversity.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and catalysts such as iron(III) chloride and polyvinyl pyrrolidine . Major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives with potential biological activities .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate is unique due to its fused ring system and the presence of both pyrazole and pyrimidine rings. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant biological activities and is used in drug development.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine:
These compounds share similar structural motifs but differ in their specific functional groups and biological activities, highlighting the versatility and uniqueness of pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate.
Eigenschaften
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.H2O/c11-7(12)5-4-6-8-2-1-3-10(6)9-5;/h1-4H,(H,11,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDARJMZYLCCSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)N=C1.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559062-19-9 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559062-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl](/img/structure/B1446448.png)


![(S)-4-Boc-6-hydroxy-[1,4]oxazepane](/img/structure/B1446453.png)





![Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B1446463.png)
![4-(Benzyloxy)-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1446464.png)


